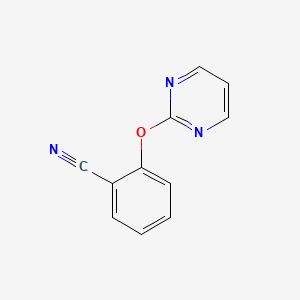

2-(Pyrimidin-2-yloxy)benzonitrile

Vue d'ensemble

Description

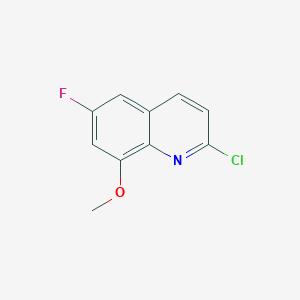

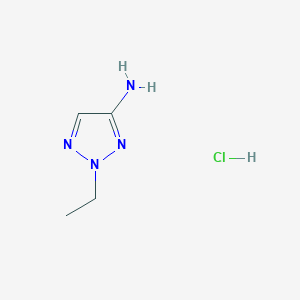

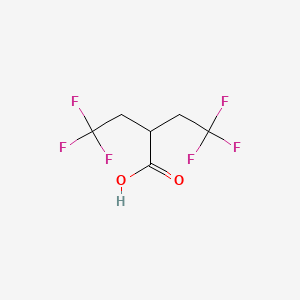

2-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It has a molecular weight of 197.2 .

Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), and 1 Pyrimidine .Applications De Recherche Scientifique

Pharmaceutical Intermediates

One of the primary applications of 2-(Pyrimidin-2-yloxy)benzonitrile derivatives is in the synthesis of pharmaceutical intermediates. For instance, a study detailed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a significant intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This process involves a series of reactions starting from 2-thiouracil, demonstrating the compound's role in developing medications targeting HIV (Ju Xiu-lia, 2015).

Fungicidal Activities

Another application lies in the synthesis of novel benzothiophene-fused Pyrido[1,2-a]pyrimidine derivatives, which have shown promising fungicidal activities. These compounds were prepared via a Pictet-Spengler reaction, followed by Thorpe-Ziegler isomerization, and exhibited high inhibition rates against several fungi, demonstrating the potential for agricultural applications (Jiao Xu et al., 2018).

Antimicrobial and Antitumor Activities

Derivatives of 2-(Pyrimidin-2-yloxy)benzonitrile also display significant antimicrobial and antitumor activities. A study highlighted the synthesis and biological evaluation of 4-(hydroxyimino)arylmethyl diarylpyrimidine analogues as potential non-nucleoside reverse transcriptase inhibitors against HIV. These compounds showed moderate to excellent activity against the wild-type virus, with one compound identified as particularly active (Xiao-qing Feng et al., 2010).

Imaging and Diagnostic Applications

Additionally, the compound has been utilized in the development of radiotracers for imaging. An example is the radiosynthesis of a fluorine-18 labeled derivative for imaging AMPA receptors using positron emission tomography (PET), which demonstrated good brain uptake in mice. This application suggests potential in neurological research and diagnosis (Gengyang Yuan et al., 2016).

Propriétés

IUPAC Name |

2-pyrimidin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWUEBTUQAVVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694983 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yloxy)benzonitrile | |

CAS RN |

1159822-29-3 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)